molecular formula C8H10O4 B1618031 Diallyl oxalate CAS No. 615-99-6

Diallyl oxalate

Cat. No.: B1618031
CAS No.: 615-99-6
M. Wt: 170.16 g/mol
InChI Key: BKXRKRANFLFTFU-UHFFFAOYSA-N
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Description

Diallyl oxalate is an organic compound with the molecular formula C8H10O4. It is an ester derived from oxalic acid and allyl alcohol.

Mechanism of Action

Target of Action

Diallyl oxalate (DAOx) is a chemical compound with the formula C8H10O4 One study has shown that daox can be grafted onto polyamide 6 fabrics to create a material capable of adsorbing uranium from seawater . This suggests that uranium ions could be considered a target of DAOx in this specific context.

Mode of Action

The mode of action of DAOx is largely dependent on its application. In the context of uranium removal from seawater, DAOx is grafted onto polyamide 6 fabrics. The resulting material is then exposed to seawater, where it adsorbs uranium ions

Biochemical Pathways

For instance, oxalates are involved in the degradation of the lignocellulose complex by fungi . They also participate in the biogeochemical cycles of certain nutrients and influence their bioavailability .

Result of Action

The result of DAOx’s action is largely dependent on its application. In the context of uranium removal from seawater, the action of DAOx results in the adsorption of uranium ions onto the polyamide 6 fabric . This allows for the effective removal of uranium from the seawater.

Action Environment

The environment in which DAOx acts can influence its efficacy and stability. For instance, in the uranium removal application, the presence of seawater is a critical environmental factor

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl oxalate can be synthesized through the esterification of oxalic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of oxalic acid and allyl alcohol into a reactor, where the esterification takes place. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diallyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Diallyl Oxalate: this compound is unique due to its allyl groups, which provide additional reactivity compared to other oxalates. This makes it particularly useful in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

bis(prop-2-enyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXRKRANFLFTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060659
Record name Ethanedioic acid, di-2-propenyl ester
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-99-6
Record name Diallyl oxalate
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Record name Diallyl oxalate
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Record name Diallyl oxalate
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Record name Ethanedioic acid, 1,2-di-2-propen-1-yl ester
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Record name Diallyl oxalate
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Record name DIALLYL OXALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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